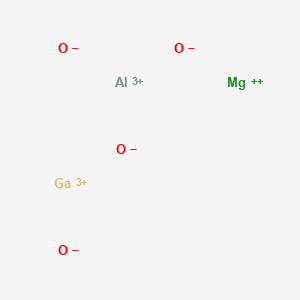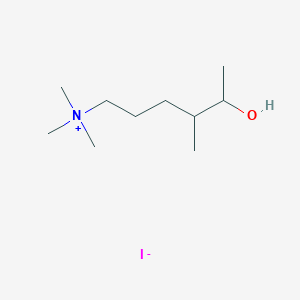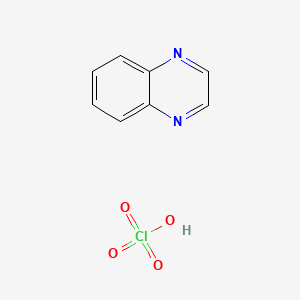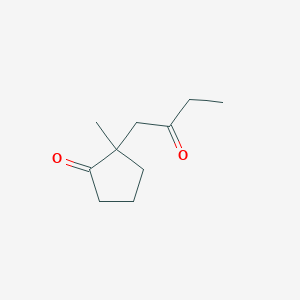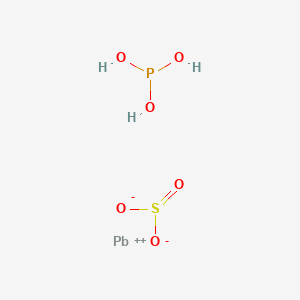
Lead(2+);phosphorous acid;sulfite
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lead(2+);phosphorous acid;sulfite is a complex compound that involves lead in its +2 oxidation state, phosphorous acid, and sulfite ions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of lead(2+);phosphorous acid;sulfite can involve several synthetic routes. One common method is the precipitation reaction, where soluble salts of lead and sulfite are mixed under controlled conditions to form the desired compound. For example, mixing lead(II) nitrate with sodium sulfite in an aqueous solution can result in the formation of lead(II) sulfite as a precipitate .
Industrial Production Methods
Industrial production of this compound typically involves large-scale precipitation reactions. The reactants are mixed in large reactors, and the resulting precipitate is filtered, washed, and dried to obtain the pure compound. Safety precautions are essential due to the toxicity of lead compounds .
Análisis De Reacciones Químicas
Types of Reactions
Lead(2+);phosphorous acid;sulfite undergoes various chemical reactions, including:
Oxidation: Lead(II) can be oxidized to lead(IV) under certain conditions.
Reduction: Lead(IV) can be reduced back to lead(II).
Substitution: Sulfite ions can be substituted by other anions in the presence of suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include sulfuric acid, hydrochloric acid, and various oxidizing and reducing agents. The reactions typically occur under controlled temperature and pH conditions to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, the oxidation of lead(II) sulfite can produce lead(IV) sulfate, while reduction reactions can yield elemental lead .
Aplicaciones Científicas De Investigación
Lead(2+);phosphorous acid;sulfite has several scientific research applications:
Chemistry: Used as a reagent in various chemical reactions and studies.
Biology: Investigated for its potential effects on biological systems and its role in biochemical pathways.
Medicine: Explored for its potential therapeutic applications and effects on human health.
Industry: Utilized in the production of materials and as a catalyst in industrial processes
Mecanismo De Acción
The mechanism of action of lead(2+);phosphorous acid;sulfite involves its interaction with molecular targets and pathways in biological systems. Lead ions can bind to proteins and enzymes, altering their structure and function. This can result in various physiological effects, including toxicity and disruption of cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to lead(2+);phosphorous acid;sulfite include:
- Lead(II) sulfate
- Lead(II) chloride
- Lead(II) nitrate
- Lead(II) acetate
Uniqueness
What sets this compound apart from these similar compounds is its specific combination of lead, phosphorous acid, and sulfite ions.
Propiedades
Número CAS |
58128-65-7 |
|---|---|
Fórmula molecular |
H3O6PPbS |
Peso molecular |
369 g/mol |
Nombre IUPAC |
lead(2+);phosphorous acid;sulfite |
InChI |
InChI=1S/H3O3P.H2O3S.Pb/c2*1-4(2)3;/h1-3H;(H2,1,2,3);/q;;+2/p-2 |
Clave InChI |
YUSLUVXLCCCMNP-UHFFFAOYSA-L |
SMILES canónico |
OP(O)O.[O-]S(=O)[O-].[Pb+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


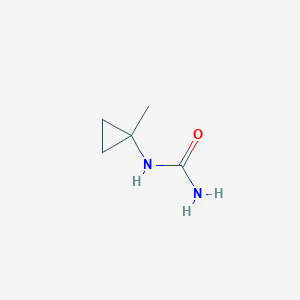
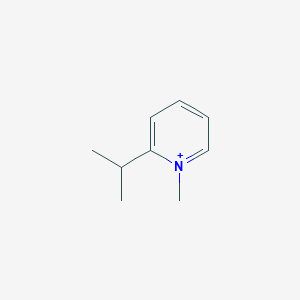
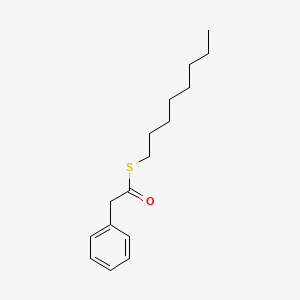
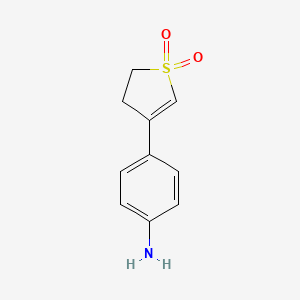
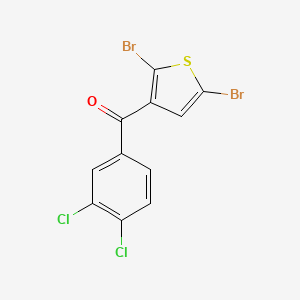
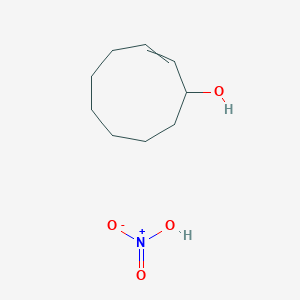
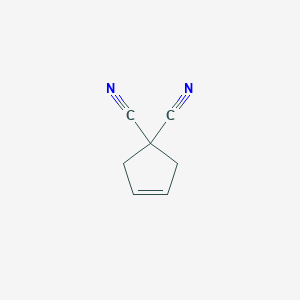
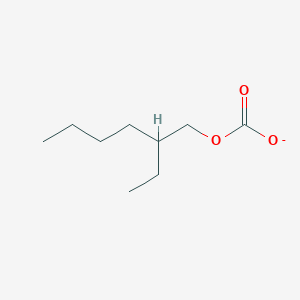
![Methyl cyano[(E)-phenyldiazenyl]acetate](/img/structure/B14614070.png)
![(3-Chlorophenyl)[(3aR,6aS)-tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl]methanone](/img/structure/B14614082.png)
